molecular formula C15H22N2O2 B5293273 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide

2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide

Cat. No. B5293273
M. Wt: 262.35 g/mol
InChI Key: JPPXYGLEMPAGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide, also known as Etonitazene, is a synthetic opioid that was first synthesized in the 1950s. It was initially developed as a potential analgesic, but due to its high potency and potential for abuse, it was never approved for medical use. Despite this, Etonitazene has become a popular drug of abuse in recent years, and its use has been linked to numerous overdose deaths.

Mechanism of Action

2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, the same receptor targeted by other opioids such as morphine and fentanyl. By binding to this receptor, 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide produces a range of effects, including pain relief, sedation, and euphoria.
Biochemical and Physiological Effects
2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide produces a range of biochemical and physiological effects, primarily through its interaction with the mu-opioid receptor. These effects include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide also has the potential to produce dependence and addiction, due to its ability to activate the brain's reward pathways.

Advantages and Limitations for Lab Experiments

2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and toxicity limit its usefulness, and alternative opioids with similar properties are often preferred.

Future Directions

There are several potential future directions for research on 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide, including its use as a tool for investigating the mu-opioid receptor and its role in pain and addiction. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide could provide valuable insights into its potential therapeutic uses and limitations.

Synthesis Methods

The synthesis of 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide involves several steps, including the reaction of 2-methoxyphenylacetonitrile with ethylmagnesium bromide to form the corresponding ketone. The ketone is then reacted with piperidine and formic acid to yield the final product, 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide.

Scientific Research Applications

2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide has been the subject of several scientific studies, primarily focused on its opioid activity and potential therapeutic uses. One study found that 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide was highly effective at relieving pain in rats, with a potency similar to that of morphine. Another study investigated the potential use of 2-ethyl-N-(2-methoxyphenyl)-1-piperidinecarboxamide as an anesthetic, and found that it produced a rapid onset of anesthesia and a shorter duration of action compared to other opioids.

properties

IUPAC Name

2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-12-8-6-7-11-17(12)15(18)16-13-9-4-5-10-14(13)19-2/h4-5,9-10,12H,3,6-8,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPXYGLEMPAGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(2-methoxyphenyl)piperidine-1-carboxamide

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